N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Description
N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine scaffold substituted with a 3-methyl-1,2,4-thiadiazole moiety. This compound’s structural complexity arises from the integration of a sulfonamide group, a nitrogen-rich heterocyclic system (thiadiazole), and a pyrrolidine ring. The compound’s stereoelectronic profile, influenced by the sulfur atom in the thiadiazole ring and the sulfonamide’s polar nature, may enhance interactions with biological targets such as kinases or proteases.
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-12-16-15(22-17-12)19-9-8-14(10-19)18(2)23(20,21)11-13-6-4-3-5-7-13/h3-7,14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOXPYHWBHKBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
The thiadiazole ring in the target compound distinguishes it from structurally related oxadiazole derivatives (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol-based compounds). Key differences include:
- Electronegativity : The sulfur atom in thiadiazole is less electronegative than oxygen in oxadiazole, altering electron distribution and hydrogen-bonding capacity.
- Lipophilicity : Thiadiazole’s sulfur may increase logP values compared to oxadiazoles, influencing membrane permeability .
Pyrrolidine vs. Pyrazole Scaffolds
The pyrrolidine ring in the target compound contrasts with pyrazole-containing analogs (e.g., compounds 5a–5m in ):
- Steric Effects : The 3-methyl-thiadiazole substituent on pyrrolidine may introduce steric hindrance absent in pyrazole-based systems.
Pharmacological Activity and Comparative Efficacy
The target compound’s higher lipophilicity (logP ~2.8) may favor blood-brain barrier penetration, making it a candidate for central nervous system targets. In contrast, oxadiazole derivatives with lower logP values may exhibit superior aqueous solubility, advantageous for intravenous formulations .
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